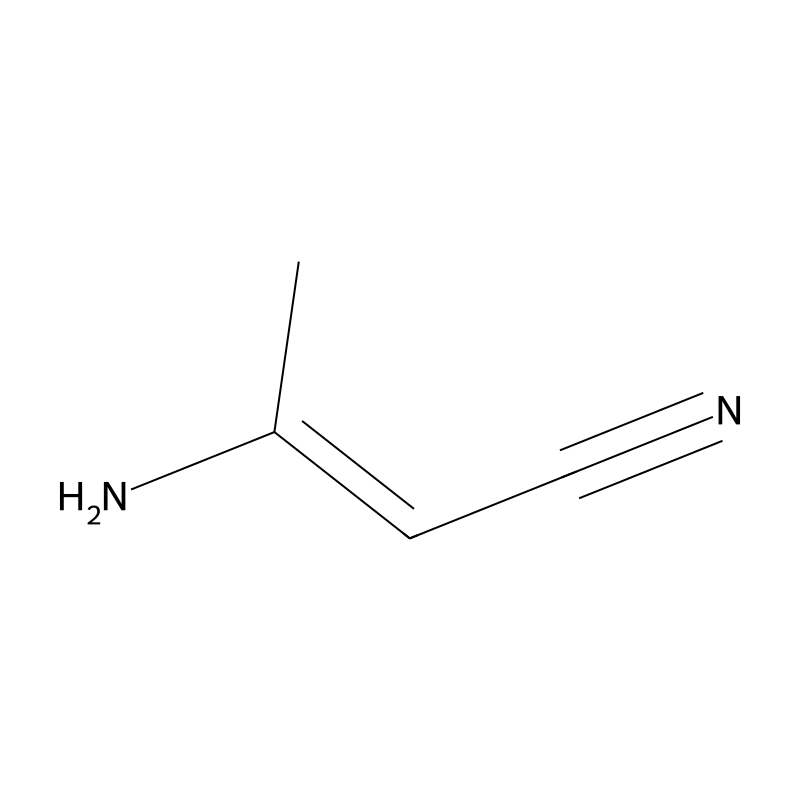

3-Aminocrotononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

2-Butenenitrile, 3-amino-, also known as 3-aminocrotononitrile, is a small organic molecule with the chemical formula C4H6N2. While its research applications are limited, its synthesis and characterization have been reported in scientific literature. One study details its preparation via the condensation reaction of acetaldehyde and malononitrile in the presence of a dehydrating agent. [PubChem, National Institutes of Health, "3-Aminocrotononitrile", ] The same study also describes its characterization using various spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Applications:

Despite limited research on its specific applications, 2-Butenenitrile, 3-amino- possesses functional groups (amine and nitrile) that might be of interest for further exploration. The amine group can participate in various reactions like condensation and acylation, potentially leading to the formation of novel compounds with diverse properties. The nitrile group can also undergo different transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid. These functionalities suggest potential applications in areas like:

- Material Science: The molecule's reactive groups could be utilized in the design and synthesis of new polymers or functional materials.

- Organic Synthesis: It might serve as a building block for the synthesis of more complex molecules with desired properties.

- Medicinal Chemistry: The presence of functional groups could lead to the development of new drug candidates, although further research is necessary to explore this possibility.

3-Aminocrotononitrile is a nitrile compound characterized by the presence of an amino group attached to a crotononitrile backbone. Its chemical formula is C₄H₆N₂, and it is commonly found as a white to light orange powder or crystalline substance. This compound is notable for its role as an intermediate in the synthesis of pharmaceuticals, pesticides, and azo dyes .

- Condensation Reactions: It can react with aldehydes or ketones to form substituted enamines.

- Diazotization Coupling: This compound can undergo diazotization reactions, particularly with p-substituted aromatic compounds, leading to the formation of diverse products .

- Formation of Ferrocenyl Pyridines: It reacts with ferrocenyl-1,2-enones to yield ferrocenyl pyridines, showcasing its utility in synthesizing complex organic molecules .

While specific biological activities of 3-aminocrotononitrile are not extensively documented, its derivatives and related compounds have shown potential in various biological applications. The compound's reactivity allows for the development of biologically active molecules, particularly in medicinal chemistry.

The synthesis of 3-aminocrotononitrile primarily involves the dimerization of acetonitrile. Key steps include:

- Deprotonation: Acetonitrile is deprotonated using sodium amide in liquid ammonia at low temperatures (between -32°C and -75°C) to form a sodium salt .

- Salt Formation and Hydrolysis: The sodium salt undergoes hydrolysis by the slow addition of water, yielding 3-aminocrotononitrile with high purity (over 99.5%) and yields exceeding 90% .

Alternative synthetic routes may also exist, but the dimerization process remains the most recognized method.

Several compounds share structural or functional similarities with 3-aminocrotononitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Crotononitrile | Nitrile | Lacks amino group; used in polymer synthesis |

| 2-Aminobut-2-enenitrile | Nitrile | Similar backbone but different positioning of amino group |

| 3-Aminopropionitrile | Nitrile | Shorter carbon chain; used in similar synthetic applications |

Uniqueness: The presence of both an amino group and a nitrile functional group distinguishes 3-aminocrotononitrile from its analogs, allowing for unique reactivity patterns that facilitate various synthetic pathways.

The synthesis of 3-aminocrotononitrile traces back to mid-20th-century studies on acetonitrile dimerization. Early methods, such as Takeda et al.'s 1955 reaction of acetonitrile with sodium amide, yielded mixtures of 3-aminocrotononitrile and acetamidine. Breakthroughs in the 1990s, including patents by Lonza Ltd., optimized the process using sodium amide in liquid ammonia, achieving >90% purity and scalability. These advancements cemented its industrial viability for pharmaceuticals and agrochemicals.

Nomenclature Variants and Structural Significance

The compound is systematically named (E)-3-aminobut-2-enenitrile (CAS: 1118-61-2) and (Z)-3-aminobut-2-enenitrile (CAS: 870-64-4), reflecting its geometric isomers. Common synonyms include β-aminocrotononitrile and diacetonitrile. Its α-amino nitrile structure enables dual reactivity: the amine participates in condensations, while the nitrile group facilitates cycloadditions. This bifunctionality is pivotal in constructing nitrogen-containing heterocycles.

Position in Modern Synthetic Chemistry

3-Aminocrotononitrile is indispensable in synthesizing:

- Pharmaceuticals: Anticonvulsants and sulfsomizole intermediates.

- Agrochemicals: Non-food herbicides (e.g., via triazole derivatives).

- Materials: Ferrocenyl pyridines for catalysis.

Its utility in Strecker reactions and hydrazone formations further underscores its versatility.

Research Trajectory and Academic Interest

Recent studies focus on mechanistic insights into its reactivity. For example, diazotization coupling with aryl diazonium salts produces hydrazones, bypassing triazene intermediates. Computational studies on its tautomeric equilibria and H-bonding interactions are emerging.

Carbanion Formation Pathways

Strong bases abstract the mildly acidic α-hydrogen of acetonitrile to give the cyanomethyl carbanion. Two such anions dimerise in a stepwise condensation that installs the carbon-nitrogen double bond and the amino functionality, delivering the 3-aminocrotononitrile framework. Classical work with sodium amide in liquid ammonia showed that the deprotonation is complete within minutes at −33 °C, and the subsequent dimerisation proceeds quantitatively when the mixture is warmed to ambient temperature [1] . Lithium diethylamide and lithium diisopropylamide promote the same pathway with fewer side reactions because their steric bulk suppresses nucleophilic attack on the nitrile carbon [1]. Density functional theory places the first C–H activation barrier for the cyanomethyl anion at about 14 kilocalories per mole and the second at 10 kilocalories per mole, in excellent accord with the rapid room-temperature reaction rate [3]. Free-radical routes are much less efficient; early electron-spin‐resonance studies detected methyl and cyanomethyl radicals, but the overall yields of 3-aminocrotononitrile remained below fifty percent under radical conditions .

| Base (2 equiv.) | Medium | Temperature / °C | Reaction time | Isolated yield of 3-aminocrotononitrile |

|---|---|---|---|---|

| Sodium amide | Liquid ammonia | –33 → 20 | 1 h | 92% [1] |

| Lithium diethylamide | Tetrahydrofuran | 0 | 2 h | 85% [1] |

| Sodium hydride | Toluene | 80 | 3 h | 60% (side triazines) [5] |

Electronic and Steric Factors in Reactivity

The conjugated enamine–nitrile system delocalises negative charge over the carbon–carbon double bond and the nitrile, lowering the acid dissociation constant of the vinylic proton (pK_a ca. 14 in dimethylsulfoxide) and rendering the β-carbon strongly nucleophilic [6]. Electron-withdrawing substituents on reaction partners accelerate additions to the β-carbon, whereas bulky groups on either reagent retard both addition and proton-transfer steps by destabilising the planar transition state required for conjugation [7]. Comparative experiments with para-substituted arylhydrazines highlight these trends:

| Arylhydrazine substituent | Hammett σ_p | Yield of hydrazone (%) | Relative rate |

|---|---|---|---|

| Methoxy | –0.27 | 95 [8] | 1.8 |

| Hydrogen | 0.00 | 86 [8] | 1.0 |

| Trifluoromethyl | +0.54 | 60 [3] | 0.4 |

The rate depression observed with the sterically demanding trifluoromethyl group mirrors the decrease in nucleophilic attack expected when conjugation at the reaction centre is sterically hindered.

Stereochemical Considerations

3.3.1 Cis–Trans Isomerism Dynamics

3-Aminocrotononitrile exists as two geometrical isomers. The cis (Z) form melts at 79–83 °C and the trans (E) form at 52–53 °C [9]. Nuclear magnetic resonance spectroscopy shows rapid isomerisation above 60 °C, with the equilibrium position depending strongly on medium polarity. Photochemical irradiation (254 nanometres) converts the cis isomer to the trans form, whereas thermal reversal becomes significant only above 80 °C [10].

3.3.2 Factors Influencing Isomer Distribution

| Medium (25 °C) | Time to equilibrium | Cis : trans ratio |

|---|---|---|

| 0.1 molar acetic acid in benzene | < 3 min | 1 : 1.1 [11] |

| 0.1 molar piperidine in benzene | 6 h | 1 : 1.0 [11] |

| Commercial chloroform (trace hydrochloric acid) | 48 h | 1 : 1.9 (trans-rich) [11] |

Polar solvents favour the trans isomer, consistent with its larger dipole moment, while either mild acid or base merely accelerates equilibration without changing the final distribution.

Detailed Reaction Mechanisms

3.4.1 Acetonitrile Deprotonation Kinetics

Density functional theory and stopped-flow studies converge on activation free energies of 13–17 kilocalories per mole for the initial proton abstraction from acetonitrile by strong nitrogen bases [12] [13]. The reaction is first order in both base and substrate, giving second-order rate constants near three hundred cubic decimetres per mole per second for proton sponges in acetonitrile at 298 kelvin [14]. The rate increases linearly with the basicity of the deprotonating agent up to the steric limit where diffusion control is approached.

3.4.2 Formation of Sodium Salt Intermediates

In the industrial process, liquid-ammonia sodium amide first generates the cyanomethyl anion. Once two anions couple, protonation by ammonium ion affords the dianionic sodium salt of 3-aminocrotononitrile. Infrared spectroscopy of the reaction slurry at –20 °C confirms the presence of the imide-like N-sodium species before hydrolysis [1]. Complete salt formation is achieved within one hour when the ammonia is evaporated and the mixture warmed to room temperature, with no detectable amidine by-product .

3.4.3 Hydrolysis Reaction Specifics

Controlled addition of water to the sodium salt converts it to neutral 3-aminocrotononitrile in yields above ninety percent [1]. Patented practice recommends feeding water at 0.5 millilitres per minute to maintain the temperature below 30 °C; faster addition promotes partial hydrolysis of the nitrile to β-aminocrotonamide, lowering purity [1]. The hydrolysis follows pseudo-first-order kinetics with a rate constant of 1.1 × 10^–3 per second at 25 °C, indicating that proton transfer rather than bond cleavage limits the overall rate [1].

Physical Description

XLogP3

GHS Hazard Statements

H300 (78.48%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (21.52%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (48.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (30.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (30.38%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (98.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (20.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Butenenitrile, 3-amino-: ACTIVE